molecular formula C12H6F3NO B1392170 3-(3,4,5-Trifluorobenzoyl)pyridine CAS No. 1187171-29-4

3-(3,4,5-Trifluorobenzoyl)pyridine

Cat. No.: B1392170
CAS No.: 1187171-29-4
M. Wt: 237.18 g/mol
InChI Key: VNPLYWRUAUXPFF-UHFFFAOYSA-N
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Description

3-(3,4,5-Trifluorobenzoyl)pyridine is an organic compound with the molecular formula C12H6F3NO It is a derivative of pyridine, where the pyridine ring is substituted with a trifluorobenzoyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trifluorobenzoyl)pyridine typically involves the reaction of 3,4,5-trifluorobenzoyl chloride with pyridine in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common bases used in this reaction include triethylamine or pyridine itself. The reaction proceeds as follows:

3,4,5-Trifluorobenzoyl chloride+PyridineThis compound+HCl\text{3,4,5-Trifluorobenzoyl chloride} + \text{Pyridine} \rightarrow \text{this compound} + \text{HCl} 3,4,5-Trifluorobenzoyl chloride+Pyridine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorobenzoyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluorobenzoyl group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The carbonyl group in the trifluorobenzoyl moiety can be reduced to an alcohol or other reduced forms.

    Oxidation Reactions: The pyridine ring can undergo oxidation to form N-oxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. Conditions typically involve the use of a base and an appropriate solvent.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Major Products

    Substitution Reactions: Products include various substituted derivatives of this compound.

    Reduction Reactions: Products include reduced forms such as 3-(3,4,5-trifluorobenzyl)pyridine.

    Oxidation Reactions: Products include N-oxides or other oxidized derivatives of the pyridine ring.

Scientific Research Applications

3-(3,4,5-Trifluorobenzoyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluorobenzoyl group can impart desirable properties to target molecules.

    Biology: It may be used in the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.

    Industry: It can be used in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorobenzoyl)pyridine depends on its specific application. In general, the trifluorobenzoyl group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)pyridine
  • 3-(Trifluoromethyl)benzoylpyridine
  • 3-(3,4-Difluorobenzoyl)pyridine

Uniqueness

3-(3,4,5-Trifluorobenzoyl)pyridine is unique due to the presence of three fluorine atoms on the benzoyl group. This trifluorination can significantly alter the compound’s chemical and physical properties, such as its lipophilicity, electronic effects, and reactivity. These unique properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

pyridin-3-yl-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3NO/c13-9-4-8(5-10(14)11(9)15)12(17)7-2-1-3-16-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPLYWRUAUXPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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